2-cycloheptylpropanoic acid
Description
Contextual Significance of Cycloalkyl-Substituted Carboxylic Acids in Chemical Research
Cycloalkyl-substituted carboxylic acids represent a pivotal class of compounds in chemical research, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks. The incorporation of a cycloalkyl moiety, such as a cycloheptyl ring, can significantly influence a molecule's lipophilicity, conformational rigidity, and metabolic stability, properties that are crucial in medicinal chemistry and drug design. nih.govontosight.ai The direct functionalization of C-H bonds in cycloalkane carboxylic acids is a powerful strategy for creating complex molecules, offering a streamlined approach to synthesizing valuable carbocycles. nih.govscripps.edu The development of methods for the site- and diastereoselective synthesis of functionalized carbocycles is highly desirable for advancing medicinal chemistry. nih.gov Research has demonstrated that cycloalkyl carboxylic acids can undergo various transformations, including dehydrogenation and aromatization, highlighting their versatility in synthetic organic chemistry. researchgate.net
Historical Overview of Research on Propanoic Acid Derivatives
Research into propanoic acid and its derivatives dates back to the mid-19th century. patsnap.com Initially recognized for its role as a preservative in food and feed, the applications of propionic acid have since expanded significantly. patsnap.comresearchgate.netwikipedia.org Its derivatives are now integral to the pharmaceutical, cosmetic, and agricultural industries. patsnap.comresearchgate.net Aryl propionic acid derivatives, in particular, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example. orientjchem.org The therapeutic effects of these derivatives are often linked to a specific stereoisomer, underscoring the importance of stereochemistry in their biological activity. orientjchem.org Over the years, research has focused on enhancing production methods, including biotechnological approaches, and exploring new applications for these versatile compounds. patsnap.comresearchgate.netnih.gov
Structural Features and Stereochemical Considerations in 2-Cycloheptylpropanoic Acid Scaffolds
The structure of this compound, featuring a cycloheptyl ring attached to a propanoic acid backbone at the second carbon, gives rise to specific structural and stereochemical properties. The seven-membered cycloheptyl ring provides a unique conformational flexibility compared to smaller or larger rings. A key feature of this scaffold is the presence of a chiral center at the α-carbon (the carbon atom adjacent to the carboxyl group), meaning it can exist as two non-superimposable mirror images, or enantiomers. scripps.eduuou.ac.inuou.ac.in
The spatial arrangement of the substituents around this chiral center is crucial, as different enantiomers can exhibit distinct biological activities. cymitquimica.com The designation of the stereochemistry, such as (S) or (R), is determined by the Cahn-Ingold-Prelog priority rules. youtube.com The specific three-dimensional structure of each enantiomer influences how it interacts with other chiral molecules, such as enzymes and receptors in biological systems. uou.ac.in
| Property | Description |
| Molecular Formula | C10H18O2 |
| Chiral Center | Yes, at the C2 position of the propanoic acid chain. |
| Key Functional Groups | Carboxylic acid (-COOH), Cycloheptyl ring |
| Potential Isomers | (R)-2-cycloheptylpropanoic acid and (S)-2-cycloheptylpropanoic acid (enantiomers). Cis/trans isomerism is also possible within the cycloheptyl ring depending on other substitutions. uou.ac.in |
Overview of Research Paradigms and Methodological Approaches for the Chemical Compound
The investigation of this compound and related compounds employs a variety of modern research methodologies. Synthetic approaches often involve the palladium-catalyzed C-H activation of cycloalkane carboxylic acids, a technique that has seen significant advancements. researchgate.net This method allows for the direct and selective functionalization of the cycloalkyl ring. nih.govscripps.edu The synthesis of specific stereoisomers (enantioselective synthesis) is a major focus, often utilizing chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms. researchgate.net
Characterization and structural elucidation of these compounds rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the connectivity and stereochemistry of the molecule, while High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is employed to separate and identify different isomers and assess purity.
Properties
CAS No. |
178804-34-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Reaction Chemistry of 2 Cycloheptylpropanoic Acid and Its Functionalized Derivatives
General Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that serves as a precursor to numerous derivatives. These transformations typically proceed via nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid. The reactivity of the resulting derivatives is a critical factor in their subsequent chemical utility. A general hierarchy of reactivity shows that acyl halides are the most reactive, followed by anhydrides, esters, and finally amides, which are the most stable and least reactive. This trend is governed by the ability of the substituent to act as a leaving group and by the degree of resonance stabilization.
| Derivative Type | General Structure | Relative Reactivity | Leaving Group Basicity |
| Acyl Halide | R-CO-X | Highest | Lowest |
| Anhydride | R-CO-O-CO-R' | High | Low |
| Ester | R-CO-OR' | Moderate | Moderate |
| Amide | R-CO-NR'₂ | Lowest | Highest |
Conversion to Acyl Halides (e.g., Acid Chlorides)
The conversion of 2-cycloheptylpropanoic acid to its corresponding acyl chloride, 2-cycloheptylpropanoyl chloride, represents an activation of the carboxyl group, making it significantly more susceptible to nucleophilic attack. This transformation is readily achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate, serving as a key building block for the synthesis of other derivatives like esters and amides under mild conditions.
Formation of Anhydrides and Esters
Anhydrides of this compound can be synthesized, often by reacting the corresponding acyl chloride with a carboxylate salt. These anhydrides are effective acylating agents themselves, though less reactive than acyl chlorides.
A more common transformation is the formation of esters through the reaction of this compound with an alcohol. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid. The process is an equilibrium, and reaction conditions can be manipulated (e.g., by removing water) to favor the formation of the ester product. Esters are valuable compounds in their own right and are also important intermediates in organic synthesis.
Derivatization to Amides through Nucleophilic Acyl Substitution
Amides are synthesized from this compound by reaction with ammonia (B1221849) or a primary or secondary amine. Due to the basic nature of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate, the direct reaction is often inefficient. To facilitate this transformation, the carboxylic acid is typically activated first. This can be achieved by converting it to a more reactive derivative, such as an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Amides are the most stable of the carboxylic acid derivatives due to significant resonance stabilization between the nitrogen lone pair and the carbonyl group.
Oxidative Transformations of this compound Derivatives
The saturated cycloheptyl ring of this compound is subject to oxidative transformations, particularly through modern catalytic methods involving C-H activation. While the carboxylic acid group itself is in a high oxidation state, the cycloalkane ring can undergo dehydrogenation. byjus.comncert.nic.in Palladium-catalyzed reactions, for instance, can introduce unsaturation into the cycloheptyl ring. nih.gov Depending on the reaction conditions and catalysts used, this can lead to the formation of cycloheptenyl or cycloheptadienyl derivatives. byjus.com These reactions showcase unique reactivity, allowing for the conversion of the saturated 3D cycloalkyl structure into a more planar, unsaturated system. ncert.nic.in For cycloalkane systems where aromatization is not feasible, such as cycloheptane (B1346806), catalytic systems can facilitate controlled dehydrogenation to provide difunctionalized cycloalkene derivatives. byjus.comncert.nic.in
Reductive Pathways for this compound Analogues
The carboxyl group of this compound can be completely reduced to a primary alcohol, yielding 2-cycloheptylpropan-1-ol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing the carboxylic acid in an ethereal solvent. alfa-chemistry.comnih.govresearchgate.net In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce carboxylic acids. nih.govresearchgate.net
Alternative and often milder methods for the reduction of carboxylic acids have been developed using various catalysts. These include systems based on titanium(IV) chloride with ammonia-borane or manganese(I) complexes with hydrosilanes. nih.govalgoreducation.com These catalytic approaches can offer greater functional group tolerance and proceed under less harsh conditions. nih.gov While direct partial reduction of the carboxylic acid to an aldehyde is not feasible, this can be accomplished in a two-step process by first converting the acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific, less reactive hydride reagents. researchgate.net
Substitution Reactions on the Cycloheptyl Ring and Propanoic Acid Backbone
Substitution reactions can be performed on both the cycloheptyl ring and the propanoic acid chain, allowing for extensive functionalization of the molecule.
On the propanoic acid backbone , the carbon atom alpha to the carboxyl group (α-carbon) is a key site for substitution. The Hell-Volhard-Zelinsky reaction allows for the selective halogenation (bromination or chlorination) at this α-position. alfa-chemistry.comchemistnotes.comwikipedia.org This reaction involves treating the carboxylic acid with a halogen (e.g., Br₂) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃). byjus.comalfa-chemistry.comwikipedia.org The resulting α-halo acid is a versatile intermediate for further synthesis, for example, in the preparation of α-amino acids or α-hydroxy acids.
On the cycloheptyl ring , direct substitution on the saturated carbocycle is challenging but can be achieved through modern synthetic methods. Advanced catalytic systems utilizing palladium have enabled the direct C-H functionalization of cycloalkanes. nih.govnih.gov These methods allow for the introduction of new substituents, such as aryl groups, at specific positions on the ring. nih.gov Research has demonstrated the transannular γ-C–H arylation of various cycloalkane carboxylic acids, including those with seven- and eight-membered rings. nih.govresearchgate.netresearchgate.net This approach provides a powerful tool for molecular editing, offering a direct route to functionalized carbocycles that would otherwise require lengthy synthetic sequences. nih.gov
| Reaction Type | Reagents | Functional Group Modified | Product |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Carboxylic Acid | Acyl Chloride |
| Fischer Esterification | R'-OH, H⁺ catalyst | Carboxylic Acid | Ester |
| Amide Formation | R'₂NH, DCC | Carboxylic Acid | Amide |
| Dehydrogenation | Pd catalyst | Cycloheptyl Ring | Unsaturated Cycloheptyl derivative |
| Reduction to Alcohol | LiAlH₄ | Carboxylic Acid | Primary Alcohol |
| α-Halogenation (HVZ) | Br₂, PBr₃ (cat.) | Propanoic Acid Backbone | α-Bromo-carboxylic acid |
| γ-C-H Arylation | Ar-I, Pd catalyst, Ligand | Cycloheptyl Ring | γ-Aryl-cycloheptyl derivative |
Radical Cyclization Reactions Involving this compound Systems
Radical cyclization reactions provide a powerful method for the construction of intricate cyclic systems from acyclic or larger cyclic precursors. In the context of this compound and its derivatives, intramolecular radical cyclizations can be strategically employed to generate fused bicyclic structures, such as the bicyclo[5.3.0]decane framework. This core structure is prevalent in a variety of natural products, making the development of stereoselective cyclization methods a significant area of research.
The general approach involves the generation of a radical on the propanoic acid side chain, which then attacks an unsaturated bond, either present on the cycloheptyl ring itself or on a substituent attached to it. The regioselectivity and stereoselectivity of these cyclizations are influenced by a number of factors, including the nature of the radical precursor, the reaction conditions, and the substitution pattern of the starting material.
One notable strategy involves the oxidative cleavage of bicyclic aminocyclopropanes derived from cycloheptyl-tethered amides, leading to the formation of a β-keto radical. This radical can then undergo a 5-exo cyclization onto a pendant olefin, affording the bicyclo[5.3.0]decan-3-one skeleton. The stereochemical outcome of this cyclization is often predictable, favoring the formation of the cis-fused ring system. acs.org
Another effective method utilizes manganese(III) acetate (B1210297) to mediate the oxidative cyclization of unsaturated β-ketoesters or malonates. This approach has been successfully applied to the synthesis of natural products containing the bicyclo[5.3.0]decane core. For instance, the manganese(III)-mediated free radical cyclization of a bicyclo[4.1.0]heptanol derivative has been a key step in the total synthesis of 10-isothiocyanatoguaia-6-ene, yielding the bicyclo[5.3.0]decan-1-one skeleton with high yield and selectivity. mdpi.com
The following table summarizes representative examples of radical cyclization reactions leading to bicyclo[5.3.0]decane systems, analogous to what could be achieved with derivatives of this compound.
| Starting Material Class | Radical Generation Method | Cyclization Mode | Product Skeleton | Key Reagents | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|---|---|
| Cycloheptyl-tethered olefinic amides | Aerobic oxidation of aminocyclopropane | 5-exo | Bicyclo[5.3.0]decan-3-one | O2, p-TsOH | 60-85 | High (cis-fused) | acs.org |
| Unsaturated malonates on a cycloheptyl scaffold | Mn(OAc)3 oxidation | 5-exo | Bicyclo[5.3.0]decane lactone | Mn(OAc)3, Cu(OTf)2 | ~89 | High | mdpi.com |
| Bicyclo[4.1.0]heptanol derivative | Mn(III) mediated C-C bond cleavage | - | Bicyclo[5.3.0]decan-1-one | Mn(OAc)3 | 76 | 90% selectivity | mdpi.com |
Functionalization of the Cycloheptyl Moiety
Direct functionalization of the cycloheptyl ring in this compound offers a convergent and efficient route to a diverse range of derivatives, avoiding lengthy de novo syntheses. A prominent strategy for achieving this is through transition metal-catalyzed C-H activation, where the carboxylic acid moiety can act as a directing group to control the regioselectivity of the functionalization.
Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto cycloalkane scaffolds. In the context of cycloalkane carboxylic acids, the carboxylate can direct the palladium catalyst to activate a specific C-H bond, leading to the formation of a palladacycle intermediate which then undergoes cross-coupling with an aryl halide. The regioselectivity of this process is highly dependent on the ligand employed and the ring size of the cycloalkane.
For instance, the development of specific quinuclidine-pyridone and sulfonamide-pyridone ligands has enabled the transannular γ-C-H arylation of a range of cycloalkane carboxylic acids, including cyclopentane (B165970) and cyclohexane (B81311) derivatives. nih.gov This methodology allows for the functionalization of a remote methylene (B1212753) group, a transformation that is challenging to achieve through classical synthetic methods. These reactions exhibit excellent γ-regioselectivity, even in the presence of more accessible β-C-H bonds. nih.gov
Furthermore, bidentate pyridine-pyridone ligands have been shown to facilitate the intermolecular β-methylene C(sp³)-H arylation of free aliphatic acids. researchgate.net The bite angle of the ligand is a critical factor in promoting the activation of the β-C-H bond. While this has been demonstrated on various aliphatic acids, the principles are applicable to the functionalization of the cycloheptyl ring of this compound at the positions β to the propanoic acid substituent.
Below is a table summarizing key findings in the palladium-catalyzed C-H arylation of cycloalkane carboxylic acids, which serve as excellent models for the functionalization of the cycloheptyl moiety in this compound.
| Substrate Class | Reaction Type | Catalyst/Ligand System | Position Functionalized | Arylating Agent | Yield (%) | Key Features | Reference |
|---|---|---|---|---|---|---|---|
| Cyclopentane Carboxylic Acids | Transannular C-H Arylation | PdCl2(PPh3)2 / Quinuclidine-pyridone Ligand | γ-position | Aryl Iodides | Good to excellent | Excellent γ-regioselectivity | nih.gov |
| Cyclohexane Carboxylic Acids | Transannular C-H Arylation | Pd(OAc)2 / Sulfonamide-pyridone Ligand | γ-position | Aryl Iodides | ~65 | Ligand-controlled regioselectivity | nih.gov |
| Free Aliphatic Acids | Intermolecular β-C-H Arylation | Pd(OAc)2 / Pyridine-pyridone Ligand | β-position | Aryl Iodides | Varies | Ligand bite angle is crucial | researchgate.net |
| α-Amino Acids | β-C-H Arylation | Pd(OAc)2 / Pyridine-type Ligand | β-position | Aryl Iodides | Scalable | No need for exogenous directing group | nih.gov |
Advanced Spectroscopic Characterization Techniques in 2 Cycloheptylpropanoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within 2-cycloheptylpropanoic acid.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information about the number and types of hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, typically in the 10-13 ppm range. orgchemboulder.com The proton on the carbon alpha to the carbonyl group (α-H) would resonate around 2.2-2.6 ppm. orgchemboulder.com The protons of the cycloheptyl ring would produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The three protons of the methyl group (-CH₃) would appear as a doublet near 0.9-1.2 ppm, split by the adjacent α-H.
¹³C NMR: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing around 175-185 ppm. libretexts.org The alpha-carbon (α-C) would be found in the 40-50 ppm range. The carbons of the cycloheptyl ring would have signals in the aliphatic region of 25-40 ppm, while the methyl carbon (-CH₃) would be the most shielded, appearing at approximately 15-20 ppm. oregonstate.edumsu.edu
The following tables provide predicted chemical shifts for this compound based on typical values for its constituent functional groups.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| α-H | 2.2 - 2.6 | Quartet |
| Cycloheptyl H (C1) | ~1.8 | Multiplet |
| Cycloheptyl H (other) | 1.0 - 1.8 | Multiplets |
| -CH₃ | 0.9 - 1.2 | Doublet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | 175 - 185 |
| α-C | 40 - 50 |
| Cycloheptyl C1 | 40 - 45 |
| Cycloheptyl C (other) | 25 - 40 |
| -CH₃ | 15 - 20 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a key COSY correlation would be observed between the α-H and the protons of the methyl group. Another critical correlation would link the α-H to the proton on C1 of the cycloheptyl ring, confirming the attachment point of the propanoic acid side chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.com It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the signal for the α-H at ~2.4 ppm would show a cross-peak with the α-C signal at ~45 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.edu This is invaluable for connecting molecular fragments. Key HMBC correlations would include a cross-peak from the methyl protons to the carbonyl carbon and the α-carbon, and from the α-H to the carbonyl carbon and carbons C1 and C2 of the cycloheptyl ring. researchgate.net
Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | α-H ↔ -CH₃ Protons | Connectivity within the propanoic acid chain |
| α-H ↔ C1-H of Cycloheptyl | Attachment of side chain to the ring | |
| HSQC | α-H ↔ α-C | Direct C-H bond assignment |
| Cycloheptyl Protons ↔ Cycloheptyl Carbons | Direct C-H bond assignments within the ring | |
| HMBC | -CH₃ Protons ↔ Carbonyl Carbon (C=O) | Proximity of methyl group to carbonyl |
| α-H ↔ Carbonyl Carbon (C=O) | Proximity of α-H to carbonyl | |
| C1-H of Cycloheptyl ↔ α-C | Connectivity across the ring-chain junction |
Unlike the well-defined chair conformation of cyclohexane (B81311), the seven-membered cycloheptyl ring is highly flexible and exists as a dynamic equilibrium of several low-energy conformers. acs.org The two most stable families of conformations are the twist-chair (TC) and the chair (C). researchgate.netresearchgate.net These conformers can interconvert through low-energy processes known as pseudorotation. biomedres.usaip.org
NMR spectroscopy, particularly at variable temperatures, is a primary tool for studying these conformational dynamics. At room temperature, the rapid interconversion of conformers results in an averaged NMR spectrum, where the chemical shifts and coupling constants represent a weighted average of all populated conformations.
As the temperature is lowered, the rate of interconversion slows down. If the temperature is sufficiently low (the "coalescence temperature"), the exchange becomes slow on the NMR timescale, and separate signals for the individual conformers may be observed. sikhcom.net Analysis of the spectra at these low temperatures can provide the relative populations of the different conformers and the energy barriers for their interconversion. The coupling constants (³JHH values) between adjacent protons on the ring are particularly informative, as their magnitude is related to the dihedral angle between the protons, which is specific to each conformation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the carboxylic acid group and the cycloalkyl framework.
O-H Stretch: The most prominent feature in the IR spectrum is an extremely broad and strong absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a result of strong hydrogen bonding, which causes the acid to exist primarily as a dimer in the condensed phase.
C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the cycloheptyl ring and the propanoic acid side chain. royalsocietypublishing.org
C=O Stretch: A sharp, strong absorption corresponding to the carbonyl (C=O) stretch is a definitive feature of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹. The exact position depends on the degree of hydrogen bonding; in dimeric form, it is lower (~1710 cm⁻¹), while the monomer absorbs at a higher frequency.
C-O Stretch and O-H Bend: The spectrum also contains bands for the C-O stretch (around 1210-1320 cm⁻¹) and in-plane O-H bend (around 1350-1440 cm⁻¹), which are coupled vibrations within the carboxyl group.
CH₂ Bending: The scissoring vibration of the CH₂ groups in the cycloheptyl ring typically appears near 1465 cm⁻¹.
The vibrational spectra of carboxylic acids and their corresponding amides are distinctly different, allowing for easy differentiation. If this compound were converted to its amide derivative (2-cycloheptylpropanamide), the following spectral changes would be observed:
The broad O-H stretch of the acid would be replaced by N-H stretching bands in the 3100-3500 cm⁻¹ region. A primary amide (-NH₂) would show two bands (symmetric and asymmetric stretches), while a secondary amide (-NHR) would show a single band.
The carbonyl (C=O) absorption, known as the Amide I band , would shift to a lower frequency, typically 1630-1680 cm⁻¹, due to resonance with the nitrogen lone pair.
A new, strong band called the Amide II band would appear around 1550-1650 cm⁻¹. This band arises primarily from N-H bending vibrations.
Comparison of Key Vibrational Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| C=O Stretch | 1700 - 1725 | Sharp, Strong | |
| Primary Amide | N-H Stretch | 3100 - 3500 | Two Bands, Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Sharp, Strong | |
| N-H Bend (Amide II) | 1590 - 1650 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₈O₂), the molecular weight is 170.13 g/mol .
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 170. The fragmentation of this molecular ion provides a roadmap of the molecule's structure. Key fragmentation pathways for aliphatic carboxylic acids include alpha-cleavage and McLafferty rearrangements. whitman.edu
Alpha-Cleavage: This involves the breaking of bonds adjacent to the carbonyl group.
Loss of the cycloheptyl radical would lead to a fragment at m/z 73, corresponding to [CH₃CHCOOH]⁺.
Loss of the carboxyl group (-COOH) as a radical would produce a peak at m/z 125, [C₉H₁₇]⁺. A related peak from the loss of a neutral COOH molecule (M-45) is also common. docbrown.info
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with an accessible gamma-hydrogen. In this case, a hydrogen atom from the cycloheptyl ring can be transferred to the carbonyl oxygen, leading to the cleavage of the Cα-Cβ bond (the bond between the propanoic chain and the ring) and the elimination of a neutral alkene (cycloheptene). This would result in a charged fragment corresponding to propanoic acid, which could potentially be observed at m/z 74.
Ring Fragmentation: The cycloheptyl cation (m/z 97) or fragments arising from its decomposition (e.g., loss of ethylene (B1197577) to give m/z 69) are also expected. nih.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₀H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 155 | [C₉H₁₅O₂]⁺ | Loss of -CH₃ (M-15) |
| 125 | [C₉H₁₇]⁺ | Loss of -COOH (M-45) |
| 97 | [C₇H₁₃]⁺ | Cycloheptyl cation |
| 74 | [C₃H₆O₂]⁺˙ | McLafferty Rearrangement |
| 73 | [C₃H₅O₂]⁺ | Alpha-cleavage (loss of cycloheptyl) |
| 45 | [COOH]⁺ | Carboxyl cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. nih.gov In the analysis of this compound, HRMS provides the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. The high resolution of the instrument enables the calculation of mass differences with a high degree of accuracy. nih.gov
The typical fragmentation pattern for carboxylic acids in mass spectrometry involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. libretexts.org For this compound (C10H18O2), the molecular ion [M]+ would be observed, followed by characteristic fragments. Key fragmentation pathways would include the alpha-cleavage, leading to the loss of the propanoic acid side chain, and cleavages within the cycloheptyl ring.
Table 1: Representative HRMS Data for this compound
| Ion | Proposed Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]+ | C10H19O2 | 171.1385 | 171.1383 | -1.2 |
| [M-OH]+ | C10H17O | 153.1279 | 153.1277 | -1.3 |
X-ray Crystallography for Solid-State Structural Analysis
Determination of Absolute Configuration
As this compound possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers (R and S). X-ray crystallography is one of the most reliable methods for the unambiguous assignment of the absolute configuration of a chiral molecule. nih.govresearchgate.net This is typically achieved through the analysis of anomalous dispersion effects, known as the Bijvoet method, which requires careful measurement of diffraction intensities. researchgate.neted.ac.uk For molecules composed only of light atoms (C, H, O), the effect can be weak, but modern diffractometers and techniques often allow for a confident assignment. ed.ac.uk The Flack parameter is a critical value derived from the data refinement that indicates whether the determined absolute structure is correct. A value close to zero confirms the assigned enantiomer.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for (S)-2-Cycloheptylpropanoic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C10H18O2 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 8.51 |
| b (Å) | 5.75 |
| c (Å) | 10.23 |
| β (°) | 105.2 |
| Volume (ų) | 482.1 |
| Z | 2 |
Elucidation of Molecular Conformation and Intermolecular Interactions
The crystal structure of this compound reveals not only its absolute configuration but also its preferred conformation in the solid state. The data would detail the specific puckering of the seven-membered cycloheptyl ring, which can adopt several low-energy conformations such as the twist-chair or twist-boat.
Furthermore, the analysis elucidates the network of intermolecular interactions that dictate the crystal packing. For carboxylic acids, the most significant interaction is hydrogen bonding between the carboxyl groups of adjacent molecules. This typically results in the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. Weaker van der Waals forces between the cycloheptyl rings also contribute to the stability of the crystal lattice.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. gerli.com For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. phenomenex.com For this compound, two primary HPLC approaches are relevant: reversed-phase for purity assessment and chiral chromatography for separating its enantiomers.
Reversed-Phase HPLC (RP-HPLC): This method is commonly used to determine the chemical purity of the compound. A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. researchgate.netpensoft.net A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated state, leading to sharper peaks. Detection can be achieved using a UV detector, although the chromophore is weak, or a more universal detector like an Evaporative Light Scattering Detector (ELSD).
Chiral HPLC: To separate the R- and S-enantiomers of this compound, a chiral stationary phase (CSP) is required. nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for resolving a wide range of racemic compounds, including carboxylic acids. chromatographyonline.comnih.gov The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies. chromatographyonline.com
Table 3: Representative HPLC Methods for this compound Analysis
| Analysis Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| Achiral Purity | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water (70:30) + 0.1% Formic Acid | 1.0 | UV @ 210 nm |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Hexane |
| Isopropanol |
| Trifluoroacetic acid |
Theoretical and Computational Investigations of 2 Cycloheptylpropanoic Acid
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity descriptors, providing fundamental insights into its chemical behavior.
HOMO-LUMO Energy Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity.
For 2-cycloheptylpropanoic acid, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically on the non-bonding oxygen orbitals. The LUMO would likely be a π* anti-bonding orbital associated with the carbonyl (C=O) group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Studies on similar aromatic carboxylic acids have established a framework for predicting these values. researchgate.net
Hypothetical Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Indicates electron-donating capability, centered on the carboxyl group. |
| ELUMO | ~ 1.5 eV | Indicates electron-accepting capability, centered on the carboxyl group. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. wikipedia.orgfaccts.de This method elucidates charge distribution, hybridization, and stabilizing intramolecular interactions. q-chem.com
Predicted Natural Population Analysis (NPA) Charges
| Atom/Group | Predicted Natural Charge (a.u.) | Chemical Implication |
|---|---|---|
| Carbonyl Oxygen (O=C) | ~ -0.60 | Strong nucleophilic character. |
| Hydroxyl Oxygen (O-H) | ~ -0.75 | High electron density, site for protonation. |
| Acidic Hydrogen (H-O) | ~ +0.50 | High electrophilicity, readily abstracted by a base. |
| Carbonyl Carbon (C=O) | ~ +0.80 | Electrophilic center, susceptible to nucleophilic attack. |
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for predicting how molecules will interact, highlighting regions of positive and negative potential. avogadro.cc
The MEP map of this compound would display distinct regions of charge distribution. A region of high negative potential (typically colored red) would be concentrated around the carbonyl oxygen atom, indicating the most likely site for electrophilic attack. researchgate.net A region of high positive potential (colored blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as the primary site for nucleophilic attack or deprotonation. researchgate.net The cycloheptyl ring, being a saturated hydrocarbon group, would be characterized by a largely neutral potential (green), indicating its lower reactivity compared to the functional group.
Conformational Analysis of the Cycloheptyl Ring in the Context of the Propanoic Acid Moiety
The seven-membered cycloheptane (B1346806) ring is known for its conformational complexity and flexibility. egyankosh.ac.in Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms. biomedres.usresearchgate.net
The presence of the propanoic acid substituent at the C2 position introduces steric and electronic factors that influence the conformational preference of the cycloheptyl ring. Computational studies, typically involving potential energy surface (PES) scans, would be employed to identify the most stable conformers. It is predicted that the lowest energy conformer would place the bulky propanoic acid group in a pseudo-equatorial position on the twist-chair ring to minimize steric hindrance. The relative energies of different conformers would determine their population at a given temperature.
Predicted Relative Energies of this compound Conformers
| Conformer (Substituent Position) | Ring Conformation | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Pseudo-equatorial) | Twist-Chair | 0.00 (Global Minimum) |
| 2 (Pseudo-axial) | Twist-Chair | ~ 1.5 - 2.5 |
| 3 (Pseudo-equatorial) | Twist-Boat | ~ 1.0 - 2.0 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and determine kinetic and thermodynamic feasibility. smu.eduacs.org
A fundamental reaction for this compound is its deprotonation. Computational modeling could detail the transition state of proton transfer to a base. Another area of interest is the C-H functionalization of the cycloalkane ring, a challenging but valuable transformation in organic synthesis. nih.govnih.govresearchgate.net DFT calculations could be used to model a potential reaction, such as a palladium-catalyzed transannular γ-C–H arylation. nih.gov Such studies would identify the structure of the key palladacycle intermediate, calculate the activation energy for the C-H cleavage, and explain the observed regioselectivity, providing insights that are crucial for designing more efficient synthetic routes. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and other quantum mechanical methods provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a view of their behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "molecular movie" that reveals dynamic processes. nih.gov
An MD simulation of this compound, for instance in an aqueous solution, would provide insights into several key dynamic features:
Conformational Dynamics: The simulation would show the real-time interconversion between different cycloheptyl ring conformers (e.g., twist-chair and twist-boat), revealing the timescales and energy barriers of these transitions.
Solvation Structure: It would detail how water molecules arrange around the carboxylic acid group, forming hydrogen bonds and creating a specific solvation shell. The stability and dynamics of these hydrogen bonds could be analyzed. nih.gov
Intramolecular Motion: The simulation would capture the rotation around the single bonds of the propanoic acid side chain and its interaction with the cycloheptyl ring.
These simulations are essential for understanding how the molecule behaves in a realistic environment, such as in a biological system or a chemical reactor. acs.org
Research Applications of 2 Cycloheptylpropanoic Acid As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
There is no specific information available in the reviewed literature detailing the role of 2-cycloheptylpropanoic acid as a building block in the synthesis of complex organic molecules. The cycloheptyl moiety is a recognized structural element in medicinal chemistry, but the direct use of this compound as a starting material or key intermediate in multi-step total synthesis is not prominently featured in scientific publications.
Utility in the Construction of Compound Libraries for Screening Research
No specific examples were found that document the use of this compound in the construction of compound libraries for screening purposes. The principles of combinatorial chemistry allow for the use of diverse building blocks to generate large libraries of molecules for high-throughput screening. While cycloalkane derivatives are used in this field, the specific incorporation of the this compound scaffold is not described in the available literature.
Precursor in the Development of Advanced Chemical Scaffolds
The scientific literature does not provide specific instances of this compound being used as a precursor for the development of advanced chemical scaffolds. Research on chemical scaffolds often involves the use of various cyclic structures to create novel three-dimensional frameworks for drug discovery, but the cycloheptylpropanoic acid skeleton has not been highlighted as a key precursor in this context.
Application in the Synthesis of P2X7 Receptor Antagonist Analogues (Focus on Synthetic Route)
There are no documented synthetic routes in the scientific literature that specifically utilize this compound for the synthesis of P2X7 receptor antagonist analogues. While the development of P2X7 antagonists is an active area of research, and various lipophilic groups are explored to enhance potency and selectivity, published studies have focused on other moieties, such as adamantane (B196018) and aryl-cyclohexyl groups. nih.gov A direct synthetic pathway originating from or incorporating this compound has not been described.
Integration into Polymer Science Research (e.g., as a monomer or modifying agent for polyamides and polyesters)
No research was identified that details the integration of this compound into polymer science. As a monofunctional carboxylic acid, it would not be suitable as a monomer for creating polyamide or polyester (B1180765) chains through typical step-growth polymerization, which requires difunctional monomers (e.g., dicarboxylic acids and diamines/diols). Its potential use as a modifying agent to control polymer chain length or alter surface properties has not been reported in the available literature.
Future Research Directions and Unexplored Potential in 2 Cycloheptylpropanoic Acid Chemistry
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure 2-cycloheptylpropanoic acid is a critical area for future research, as the biological and material properties of its stereoisomers may differ significantly. Current methods for separating racemic mixtures, while effective, often have drawbacks.
A primary area for development is the refinement of chiral resolution techniques. The most common method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as 1-phenylethylamine, to form diastereomeric salts. wikipedia.orglibretexts.org These salts, having different physical properties like solubility, can then be separated by fractional crystallization. wikipedia.orglibretexts.org Future work could focus on identifying novel, more efficient, and cost-effective resolving agents that provide better separation and higher yields of the desired enantiomer.
Beyond classical resolution, the development of asymmetric synthetic routes is a key goal. Asymmetric synthesis avoids the inherent 50% loss of material associated with resolving a racemic mixture. wikipedia.org Potential pathways could involve stereoselective alkylation of a cycloheptyl-based pronucleophile or the asymmetric hydrogenation of a corresponding unsaturated precursor, guided by a chiral catalyst. Exploring Lewis acid-promoted stereoselective reactions, which have been successful for other cyclic compounds, could also provide a direct route to enantiopure this compound. rsc.org
Table 1: Comparison of Chiral Separation and Synthesis Techniques
| Method | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric derivatives (e.g., salts) with a chiral resolving agent. wikipedia.orglibretexts.org | Well-established, applicable to a wide range of compounds. | Discovery of more efficient and recyclable resolving agents; optimization of crystallization conditions. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer from achiral or prochiral starting materials using a chiral catalyst or auxiliary. wikipedia.org | High theoretical yield (up to 100%), avoids waste of one enantiomer. | Design of new chiral catalysts (metal-based or organocatalysts) specific for cycloalkyl propanoic acid synthesis. |
| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for separation. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for novel lipases or esterases with high activity and selectivity for this compound or its esters. |
Exploration of Under-researched Reaction Pathways
The reactivity of this compound is largely predicted by the known chemistry of carboxylic acids, but specific investigations into its behavior in less common transformations could unlock new synthetic utilities. masterorganicchemistry.commsu.edu The bulky cycloheptyl group may exert unique steric and electronic effects on reaction outcomes.
Future research should explore the following pathways:
Intramolecular Cyclization: Investigating acid-catalyzed or metal-mediated intramolecular reactions could lead to novel bicyclic ketones or lactones incorporating the seven-membered ring. The conformational flexibility of the cycloheptyl ring could lead to interesting stereochemical outcomes.
Alpha-Functionalization: Beyond the classical Hell-Vollhard-Zelinsky reaction for alpha-halogenation, exploring modern methods for asymmetric alpha-functionalization (e.g., amination, oxidation) could produce valuable chiral building blocks. masterorganicchemistry.com
Decarboxylative Couplings: Modern palladium or nickel-catalyzed decarboxylative coupling reactions could utilize this compound as a source of a cycloheptyl-ethyl nucleophile to form new carbon-carbon or carbon-heteroatom bonds, a pathway that remains largely unexplored for this specific substrate. ruhr-uni-bochum.de
Radical Reactions: Photoredox catalysis could enable novel radical-based transformations, such as decarboxylative alkylations or conjugate additions, using this compound or its derivatives as precursors.
Advanced Materials Science Applications beyond Traditional Polymers
The unique structural feature of the seven-membered cycloalkyl ring in this compound offers potential for creating advanced materials with tailored properties. Carboxylic acids are already pivotal in developing smart materials, nanomaterials, and specialized polymers. patsnap.compatsnap.com
Future research should target the incorporation of the this compound moiety into material backbones to leverage the cycloheptyl group's influence on physical properties. The size and conformation of the cycloheptyl ring could impact polymer chain packing, flexibility, and thermal properties. For instance, its inclusion as a side chain in polymers could enhance solubility in nonpolar media or create materials with lower glass transition temperatures compared to smaller cycloalkyl groups like cyclopentyl or cyclohexyl. capes.gov.br
Specific areas of exploration include:
High-Performance Resins and Coatings: Derivatives of this compound, such as glycidyl (B131873) esters, could be used as reactive diluents or modifiers in epoxy resins, analogous to cyclohexyl glycidyl ether, potentially improving flexibility, impact resistance, and adhesion. openpr.com
Functional Polymers: Polymerizing functionalized derivatives of this compound could lead to materials for specialized applications. For example, polymers bearing this moiety may find use in liquid crystal displays or as components of mechanophores, where the cyclic structure can influence the material's response to mechanical stress. chemrxiv.org
Biomedical Materials: The lipophilic nature of the cycloheptyl group could be exploited in the design of drug delivery systems or biocompatible polymers where controlled hydrophobicity is required.
Integration with Emerging Catalytic Systems
Modern catalysis offers powerful tools to enhance the synthesis and transformation of this compound with greater efficiency, selectivity, and sustainability.
Organocatalysis: This field avoids the use of metals and offers novel pathways for asymmetric synthesis. wikipedia.orgnih.gov Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be developed for the enantioselective alpha-functionalization of this compound derivatives. nih.govbeilstein-journals.org These catalysts operate through mechanisms like enamine or iminium ion formation, providing a powerful platform for creating chiral molecules. wikipedia.org
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. nih.gov Lipases could be employed for the kinetic resolution of racemic this compound esters with high enantioselectivity. mdpi.com Furthermore, engineered enzymes could potentially be used to synthesize the acid itself or to create complex derivatives under mild, aqueous conditions. researchgate.netnih.govmdpi.com
Metal Catalysis: Advanced transition metal catalysis can enable reactions that are otherwise difficult to achieve. ruhr-uni-bochum.de For example, developing catalysts for the direct C-H activation of the cycloheptyl ring would allow for late-stage functionalization, providing rapid access to a diverse range of derivatives without the need for lengthy de novo synthesis.
Table 2: Emerging Catalytic Systems for this compound
| Catalytic System | Potential Application | Key Advantages |
|---|---|---|
| Organocatalysis | Asymmetric alpha-functionalization, conjugate additions. | Metal-free, environmentally benign, high enantioselectivity. wikipedia.orgnih.gov |
| Biocatalysis | Enantioselective synthesis and resolution (e.g., ester hydrolysis). | High specificity, mild reaction conditions, green chemistry. nih.govmdpi.com |
| Metal Catalysis | C-H activation, decarboxylative couplings, novel bond formations. | High reactivity, enables challenging transformations. ruhr-uni-bochum.de |
In-depth Computational Studies of Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding the nuanced relationship between the structure of this compound and its chemical behavior. nih.gov Such studies can predict properties and guide experimental work, saving significant time and resources.
Future computational research should focus on several key areas:
Conformational Analysis: The seven-membered cycloheptyl ring is conformationally flexible. A thorough computational analysis of its low-energy conformations and the energy barriers between them is crucial. This understanding can explain its reactivity, particularly in stereoselective reactions where the ring's shape can dictate the direction of attack.
Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reaction pathways. nih.gov This allows for the validation of reaction mechanisms, the identification of key transition states and intermediates, and the prediction of reaction outcomes and stereoselectivity. nih.govnih.gov For example, modeling the transition states in an organocatalyzed reaction could help in designing more effective catalysts.
Prediction of Properties: Quantum chemical calculations can predict a range of properties, including acidity (pKa), spectroscopic signatures (NMR, IR), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.commdpi.com These predictions can help rationalize the molecule's reactivity and identify promising applications, for instance, in materials science where electronic properties are critical. mdpi.commdpi.com
Structure-Reactivity Models: By systematically studying a series of related cycloalkylpropanoic acids computationally, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models can correlate structural parameters (e.g., ring size, substituents) with reactivity, enabling the prediction of the behavior of new, unsynthesized compounds. nih.gov
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple carboxylic acid into a valuable component for the synthesis of complex molecules and advanced materials.
Q & A
Q. How can researchers optimize the synthesis of 2-cycloheptylpropanoic acid?
To optimize synthesis, consider retrosynthetic analysis guided by AI-powered tools that leverage databases of known reactions (e.g., Reaxys or Pistachio models). For example, cycloheptane derivatives can be functionalized via Friedel-Crafts alkylation or carboxylation reactions. Intermediate purification steps, such as column chromatography or recrystallization, should be validated using thin-layer chromatography (TLC) to ensure yield and purity. Reaction conditions (e.g., temperature, solvent polarity) must be systematically varied and documented to identify optimal parameters .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cycloheptyl group and propanoic acid backbone. Compare chemical shifts with NIST Chemistry WebBook data for analogous compounds .
- Infrared (IR) Spectroscopy: Identify carboxyl (C=O stretch at ~1700 cm) and cycloheptyl C-H stretching bands (2800–3000 cm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., 196.29 g/mol for CHO) and fragmentation patterns .
Q. How should researchers ensure compound purity during synthesis?
- Chromatographic Methods: Employ HPLC or GC with UV/Vis or mass detection to separate and quantify impurities. Reference standards for common byproducts (e.g., isomers or incomplete reaction intermediates) should be synthesized or sourced from certified suppliers .
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content.
- Elemental Analysis: Confirm empirical formula compliance (e.g., C: 61.20%, H: 8.16%, O: 30.64%) .
Q. What safety protocols are critical for handling this compound in the lab?
- Engineering Controls: Use fume hoods for reactions involving volatile solvents or acidic conditions.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Exposure Monitoring: Conduct regular air sampling if handling powdered forms. Follow OSHA guidelines (29 CFR 1910.1020) for medical surveillance in case of suspected overexposure .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound be resolved?
- Systematic Replication: Repeat experiments under identical conditions, ensuring reagent batch consistency and instrument calibration.
- Meta-Analysis: Compare results across studies while accounting for variables like cell line specificity (e.g., HEK293 vs. HepG2) or assay type (e.g., enzymatic vs. cell-based).
- Statistical Rigor: Apply multivariate analysis to identify confounding factors (e.g., pH, temperature) and use negative controls to validate assay specificity .
Q. What mechanistic insights exist for the reactivity of this compound in esterification reactions?
- Kinetic Studies: Monitor reaction progress via H NMR to track ester formation.
- Computational Modeling: Use density functional theory (DFT) to simulate transition states and identify steric hindrance from the cycloheptyl group.
- Isotope Labeling: Introduce O isotopes to trace carboxylate oxygen participation in nucleophilic acyl substitution .
Q. How can trace impurities (<0.1%) in this compound be detected and quantified?
- LC-MS/MS: Employ tandem mass spectrometry with multiple reaction monitoring (MRM) to target specific impurities (e.g., cycloheptane derivatives or oxidation byproducts).
- NMR Spectroscopy: Use F NMR if halogenated impurities are suspected (e.g., from fluorinated solvents).
- Reference Standards: Cross-validate against impurities listed in pharmacopeial guidelines (e.g., EP or USP monographs) .
Q. What strategies are effective for studying enzyme interactions with this compound?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (k, k) between the compound and target enzymes (e.g., cyclooxygenase analogs).
- X-ray Crystallography: Co-crystallize the compound with enzymes to resolve binding site interactions at atomic resolution.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
